1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one: The parent compound without the hydrochloride group.
1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-ylmethanamine hydrochloride: A derivative with a phenyl group and methanamine substitution.
Uniqueness
1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one hydrochloride is unique due to its specific structure and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity compared to similar compounds .
Properties
Molecular Formula |
C6H7ClN2O |
---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
5,6-dihydro-1H-cyclopenta[c]pyrazol-4-one;hydrochloride |
InChI |
InChI=1S/C6H6N2O.ClH/c9-6-2-1-5-4(6)3-7-8-5;/h3H,1-2H2,(H,7,8);1H |
InChI Key |
CCKGDLDNIVWDQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1NN=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.